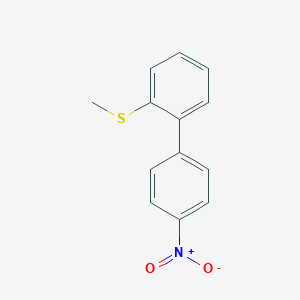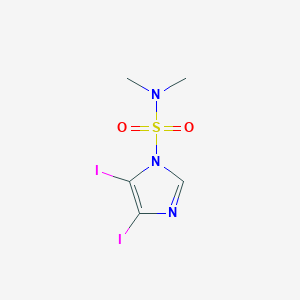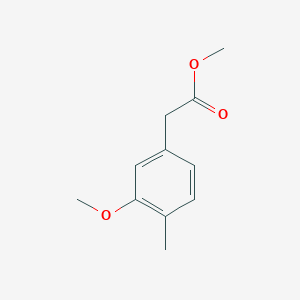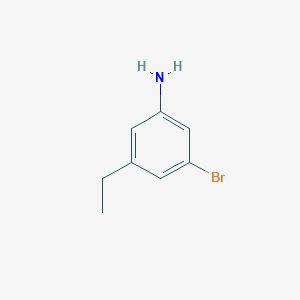
3-Bromo-5-ethylaniline
Übersicht
Beschreibung
3-Bromo-5-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically stored in a refrigerator . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-ethylaniline is1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 . This indicates that the compound consists of a benzene ring with a bromine atom and an ethylamine group attached to it.
Wissenschaftliche Forschungsanwendungen
Bromination Studies in Organic Chemistry
- Ethyl esters of mono- and dibromocomanic acid obtained by direct bromination exhibit a structure where bromine attack is directed to the 5-C and 3-C atoms, highlighting the reactivity of these positions in bromo-substituted compounds (Khutornenko et al., 1978).
Enantiomeric Resolution in Chiral Analysis
- Enantiomeric resolution studies of bromo-ethyl compounds using Chiralpak IA column suggest significant applications in chiral separation, crucial in pharmaceutical and chemical research (Ali et al., 2016).
Antimicrobial Potential of Bromo-substituted Compounds
- Bromo-substituted phenyl azetidines show potential as antimicrobial agents, indicating the usefulness of bromo-substituted compounds in developing new drugs (Doraswamy & Ramana, 2013).
Biological Activity in Drug Development
- 2-Bromo-4-fluoroaniline derivatives exhibit significant broad antibacterial activity, demonstrating the therapeutic potential of bromo-substituted compounds in treating bacterial infections (Abdel‐Wadood et al., 2014).
Role in Organic Synthesis
- Palladium-assisted reactions involving bromoanilines are instrumental in synthesizing various organic compounds, like 3-substituted indoles, highlighting their utility in organic synthesis (Kasahara et al., 1986).
Non-Linear Optical Properties in Materials Science
- (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives synthesized through Suzuki cross-coupling reactions reveal insights into non-linear optical properties, relevant for material science applications (Rizwan et al., 2021).
Labelled Compounds in Biochemistry
- Synthesis of labeled aminolevulinic acid derivatives, involving bromo-ethyl compounds, aids in biochemical studies that require isotopically labeled molecules (Iida et al., 2002).
Photochemical Studies
- Research on photochemical reactions involving bromo-substituted compounds opens avenues in understanding photostimulated organic reactions, useful in developing light-sensitive materials and compounds (Vaillard et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQYCIEIXDIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596582 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethylaniline | |
CAS RN |
123158-68-9 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


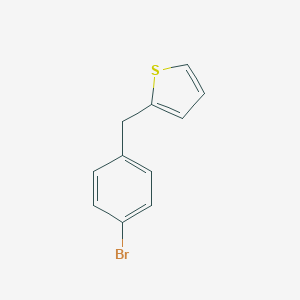
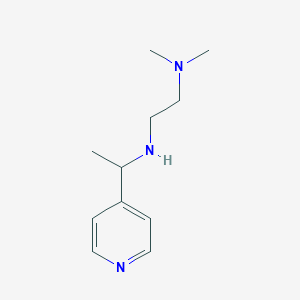
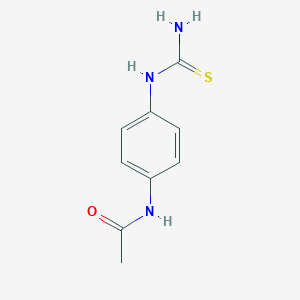
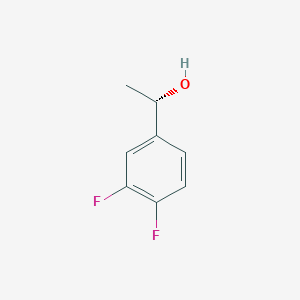
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
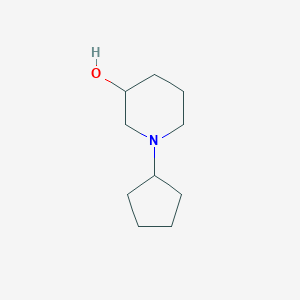
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
